
(R)-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-((4-クロロフェニル)(フェニル)メチル)-4-((4-メトキシフェニル)スルホニル)ピペラジンは、ピペラジン誘導体のクラスに属する複雑な有機化合物です。この化合物は、4-クロロフェニル、フェニル、および4-メトキシフェニルスルホニル基で置換されたピペラジン環の存在を特徴としています。それはその潜在的な薬理学的特性のために、医薬品化学において大きな関心を集めています。
準備方法
合成経路と反応条件
(R)-1-((4-クロロフェニル)(フェニル)メチル)-4-((4-メトキシフェニル)スルホニル)ピペラジンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次の手順が含まれます。
ピペラジン環の形成: これは、適切なジアミンをジオールまたは他の適切な試薬と、触媒条件下で環化させることで実現できます。
4-クロロフェニル基とフェニル基の導入: このステップは、通常、グリニャール試薬または他の有機金属化合物を用いて、ピペラジン環にアリール基を導入することを伴います。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、収率と純度を最大化する反応条件の最適化が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こすことができ、対応するアルデヒドまたはカルボン酸を生成します。
還元: 還元反応は、スルホニル基を標的にすることができ、スルフィドまたはチオールに変換します。
置換: 化合物中の芳香環は、ニトロ化、ハロゲン化、スルホン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: 求電子芳香族置換反応は、通常、ルイス酸触媒の存在下で、硝酸、硫酸、またはハロゲンなどの試薬を必要とします。
主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: スルフィドまたはチオールの生成。
置換: ニトロ、ハロ、またはスルホニル誘導体の生成。
科学研究への応用
化学
化学では、(R)-1-((4-クロロフェニル)(フェニル)メチル)-4-((4-メトキシフェニル)スルホニル)ピペラジンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。それは、新しい医薬品や農薬の開発における前駆体として役立ちます。
生物学
生物学的研究では、この化合物は、酵素や受容体を含むさまざまな生物学的標的との潜在的な相互作用について研究されています。それは、その結合親和性と特異性を理解するためのアッセイで使用されます。
医学
医薬品化学では、この化合物は、その潜在的な治療効果について調査されています。それは、特定の病気や状態に対して活性を持つ可能性があり、薬物開発の候補となります。
産業
産業部門では、この化合物は、特定の特性を持つ特殊化学品、ポリマー、材料の合成に使用できます。
科学的研究の応用
Chemistry
In chemistry, ®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is used in assays to understand its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用機序
(R)-1-((4-クロロフェニル)(フェニル)メチル)-4-((4-メトキシフェニル)スルホニル)ピペラジンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物は、これらの標的に結合してその活性を調節し、生物学的反応を引き起こすことでその効果を発揮する可能性があります。関与する正確な経路は、特定の用途と標的により異なります。
類似の化合物との比較
類似の化合物
- 1-((4-クロロフェニル)(フェニル)メチル)ピペラジン
- 4-((4-メトキシフェニル)スルホニル)ピペラジン
- 1-((4-クロロフェニル)(フェニル)メチル)-4-(フェニルスルホニル)ピペラジン
独自性
(R)-1-((4-クロロフェニル)(フェニル)メチル)-4-((4-メトキシフェニル)スルホニル)ピペラジンは、ピペラジン環への置換基の特定の組み合わせのためにユニークです。4-クロロフェニル基と4-メトキシフェニルスルホニル基の両方の存在により、他のピペラジン誘導体とは異なる独特の化学的および生物学的特性が付与されます。
類似化合物との比較
Similar Compounds
- 1-((4-chlorophenyl)(phenyl)methyl)piperazine
- 4-((4-methoxyphenyl)sulfonyl)piperazine
- 1-((4-chlorophenyl)(phenyl)methyl)-4-(phenylsulfonyl)piperazine
Uniqueness
®-1-((4-chlorophenyl)(phenyl)methyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is unique due to the specific combination of substituents on the piperazine ring. The presence of both the 4-chlorophenyl and 4-methoxyphenylsulfonyl groups imparts distinct chemical and biological properties, differentiating it from other piperazine derivatives.
特性
分子式 |
C24H25ClN2O3S |
|---|---|
分子量 |
457.0 g/mol |
IUPAC名 |
1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C24H25ClN2O3S/c1-30-22-11-13-23(14-12-22)31(28,29)27-17-15-26(16-18-27)24(19-5-3-2-4-6-19)20-7-9-21(25)10-8-20/h2-14,24H,15-18H2,1H3/t24-/m1/s1 |
InChIキー |
PMOMDEBWMKKIJF-XMMPIXPASA-N |
異性体SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11829861.png)

![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)
![L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester](/img/structure/B11829869.png)
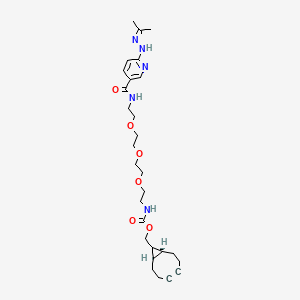
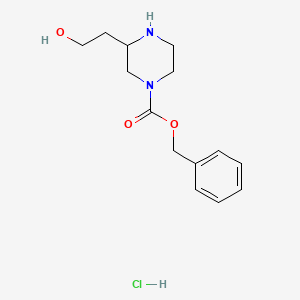
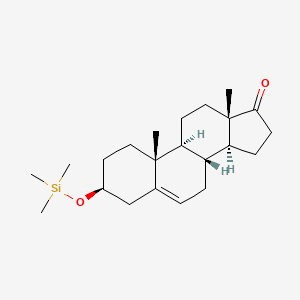


![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B11829913.png)
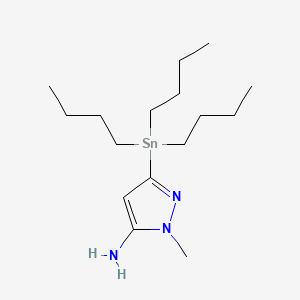
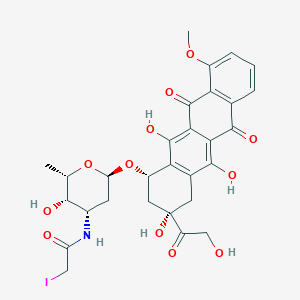
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)
